

Physical and chemical properties of 2-Allyl-4-chlorophenol

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Compound of Interest

Compound Name: 2-Allyl-4-chlorophenol

Cat. No.: B086584

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An In-depth Technical Guide to 2-Allyl-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Allyl-4-chlorophenol**. The information is curated to support research, development, and application of this compound in various scientific fields.

Chemical Identity and Physical Properties

2-Allyl-4-chlorophenol, with the IUPAC name 4-chloro-2-(prop-2-en-1-yl)phenol, is a substituted phenolic compound.^[1] Its chemical structure consists of a phenol ring substituted with a chlorine atom at the para position and an allyl group at the ortho position.

Table 1: General and Physical Properties of **2-Allyl-4-chlorophenol**

| Property | Value | Reference |
|------------------------------|-------------------------------------------------|---------------------|
| IUPAC Name | 4-chloro-2-(prop-2-en-1-yl)phenol | [1] |
| Synonyms | 4-Chloro-2-allylphenol, 2-allyl-4-chloro-phenol | [1] |
| CAS Number | 13997-73-4 | [1] |
| Molecular Formula | C ₉ H ₉ ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Melting Point | 48 °C | |
| Boiling Point | 256-260 °C (at atmospheric pressure) | |
| Appearance | Solid | |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | |

Table 2: Spectral Data for **2-Allyl-4-chlorophenol**

| Technique | Data | Reference |
|----------------|-----------|---------------------|
| GC-MS | Available | [1] |
| Vapor Phase IR | Available | [1] |

Note: Specific spectral data such as NMR peak assignments, detailed mass fragmentation, and IR absorption bands are not readily available in the searched literature. Researchers should perform analytical characterization to obtain this data for their specific samples.

Experimental Protocols

Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement

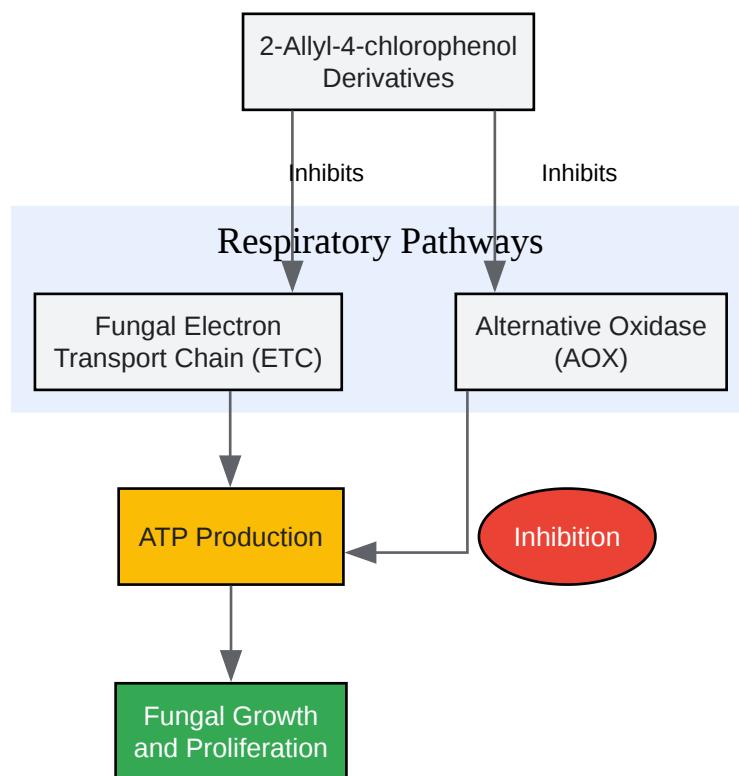
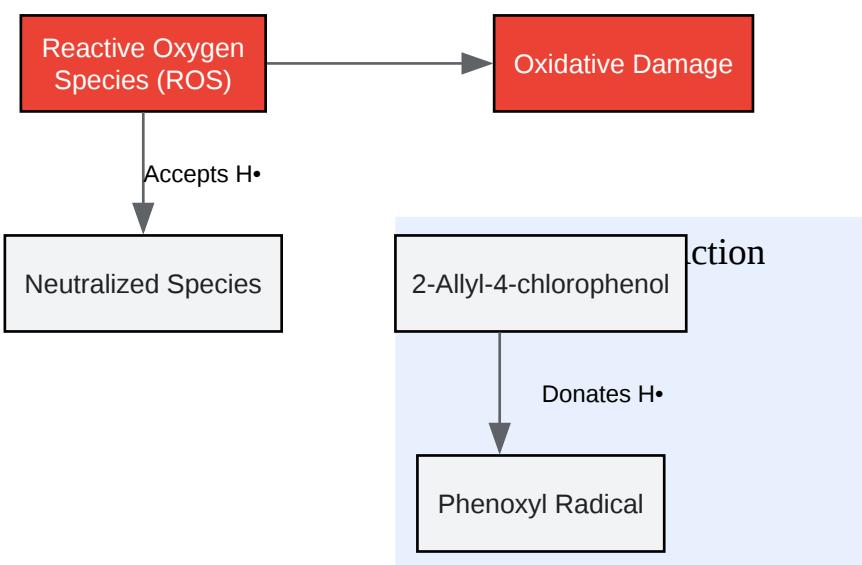
A common and efficient method for the synthesis of **2-Allyl-4-chlorophenol** is the thermal Claisen rearrangement of p-chlorophenyl allyl ether.^[2] This reaction is a^[3]^[3]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.

Methodology:

- Starting Material: p-Chlorophenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser and a thermometer.
- Heating: The liquid is heated to reflux.
- Reaction Monitoring: The temperature of the liquid is monitored. The reaction is considered complete when the temperature rises to 256 °C, which typically takes 20-25 minutes.^[2]
- Distillation: The product is then distilled at atmospheric pressure, with the main fraction collected between 256-260 °C. For larger quantities, vacuum distillation is recommended to avoid degradation.^[2]
- Purification: The distillate solidifies upon standing. The solid is pressed to remove any residual oil and then recrystallized from petroleum ether to yield pure **2-Allyl-4-chlorophenol**.^[2] The yield is reported to be nearly quantitative.



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